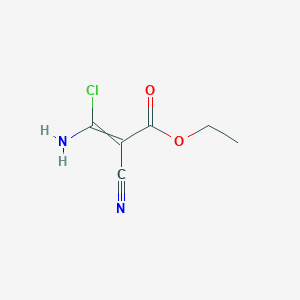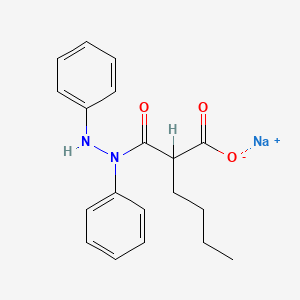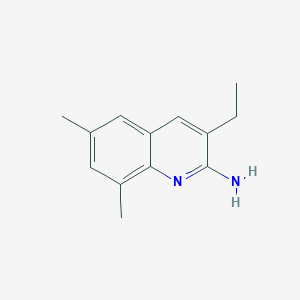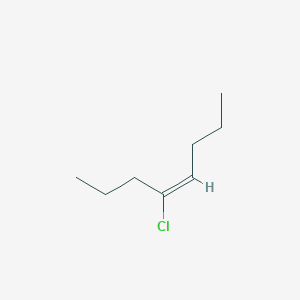
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is an organic compound with the molecular formula C6H7ClN2O2. This compound is known for its unique structure, which includes an amino group, a chloro group, and a cyano group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethyl cyanoacetate+Chloroacetyl chloride→Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate backbone can participate in addition reactions with electrophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used. The reactions are often carried out at room temperature.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amino or thio derivatives.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The cyano group can participate in nucleophilic addition reactions, further modifying the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-2-cyanoprop-2-enoate
- Ethyl 3-chloro-2-cyanoprop-2-enoate
- Ethyl 3-amino-3-bromo-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is unique due to the presence of both an amino and a chloro group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
114907-72-1 |
|---|---|
Molekularformel |
C6H7ClN2O2 |
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4(3-8)5(7)9/h2,9H2,1H3 |
InChI-Schlüssel |
HYEWOKUKFABDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)



![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)

![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
